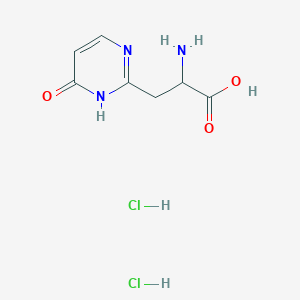

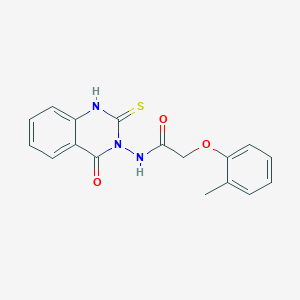

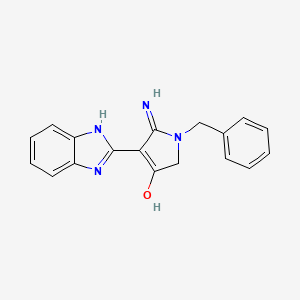

![molecular formula C15H9BrN4 B2476075 3-(4-Bromophényl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-14-6](/img/structure/B2476075.png)

3-(4-Bromophényl)-[1,2,4]triazolo[4,3-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines.

Applications De Recherche Scientifique

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit the PCAF bromodomain.

Fluorescent Probes: The compound exhibits interesting photophysical properties, making it useful as a fluorescent probe in biochemical assays.

Biological Studies: It has been studied for its interactions with various biological targets, including DNA intercalation and receptor antagonism.

Mécanisme D'action

Target of Action

The primary target of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . By targeting PCAF, this compound can potentially influence various cellular processes, including cell growth and differentiation .

Mode of Action

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline interacts with PCAF by binding to its active site . This binding is facilitated by the compound’s structural fragments, which are designed for effective interaction with PCAF . The exact nature of these interactions and the resulting changes in PCAF’s activity are still under investigation .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline are primarily related to gene expression and regulation . By inhibiting PCAF, this compound can potentially disrupt the acetylation of histones, a process that plays a crucial role in the regulation of gene expression . The downstream effects of this disruption are likely to include changes in cell growth and differentiation .

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of this compound . These studies suggest that the compound has the potential to effectively bind to PCAF and exert its inhibitory effects .

Result of Action

The molecular and cellular effects of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline’s action are primarily related to its inhibitory effects on PCAF . By binding to PCAF and disrupting its activity, this compound can potentially influence various cellular processes, including cell growth and differentiation . In particular, it has been suggested that this compound could have potential anticancer activity .

Action Environment

The action, efficacy, and stability of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can be influenced by various environmental factors. For instance, the compound’s photophysical properties, including its fluorescence quantum yield, can be affected by the polarity of the solvent . Additionally, the compound’s mode of action and efficacy can potentially be influenced by the specific cellular and molecular environment in which it is acting .

Analyse Biochimique

Biochemical Properties

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has been reported to interact with various enzymes and proteins. For instance, it has been suggested that it could bind to the active site of histone acetyltransferase PCAF . This interaction could potentially influence various biochemical reactions.

Cellular Effects

The cellular effects of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline are primarily related to its anticancer activity. It has been shown to exhibit cytotoxic effects against various human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The results of these studies suggested that PCAF binding could be the mechanism of action of these derivatives .

Temporal Effects in Laboratory Settings

It has been suggested that it exhibits significant DNA binding affinities .

Méthodes De Préparation

The synthesis of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclocondensation of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol . This reaction can also be carried out in acidic media, leading to the formation of different isomers through Dimroth rearrangement . Industrial production methods often utilize Pd-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, to achieve high yields and purity .

Analyse Des Réactions Chimiques

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Cross-Coupling: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form various derivatives.

Comparaison Avec Des Composés Similaires

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

[1,2,4]Triazolo[1,5-c]quinazoline: Another isomer with different photophysical properties.

4-Morpholinylquinazolines: These compounds have different emission behaviors and solvatochromic properties.

4-Cyanoquinazolines: Known for their electron-acceptor properties and different biological activities.

Propriétés

IUPAC Name |

3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-19-15-12-3-1-2-4-13(12)17-9-20(14)15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAYWZMBFDCHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2476003.png)

![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2476005.png)